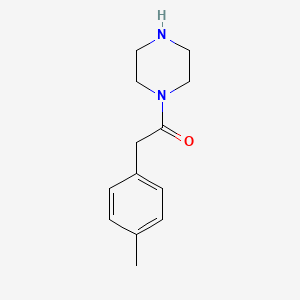

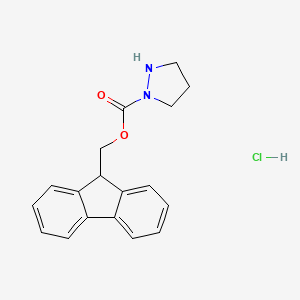

2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one

Overview

Description

2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one (MPPE) is an organic compound with a wide range of applications in the scientific field. It is a cyclic amine, with a molecular weight of approximately 268.4 g/mol and a melting point of approximately 80°C. MPPE is a white crystalline solid with a faint odor and a slightly bitter taste. It is soluble in water, alcohol, and benzene, and insoluble in ether.

Scientific Research Applications

Medicinal Chemistry and Drug Development

4-MeO-Piperazine has been investigated for its potential as a scaffold in drug design. Researchers have explored its structural modifications to create novel pharmaceutical compounds. Some studies suggest that derivatives of 4-MeO-Piperazine could serve as ligands for specific receptors, making them promising candidates for drug development .

Neuropharmacology and Serotonin Receptors

As a piperazine derivative, 4-MeO-Piperazine interacts with serotonin receptors. It has been studied for its effects on serotonin transporters and receptor subtypes. Understanding its binding affinity and selectivity can provide insights into neurotransmission and potential therapeutic applications .

Antiviral Agents

Researchers have investigated the antiviral properties of 4-MeO-Piperazine. It may inhibit viral replication or entry by interfering with specific viral proteins. Although more studies are needed, this compound’s unique structure makes it an intriguing target for antiviral drug development .

Materials Science and Organic Semiconductors

Certain piperazine derivatives, including 4-MeO-Piperazine, exhibit interesting electronic properties. They can be incorporated into organic semiconductors for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (solar cells) .

Chemical Synthesis and Building Blocks

4-MeO-Piperazine serves as a valuable building block in organic synthesis. Its functional groups allow for diverse derivatization, enabling the creation of more complex molecules. Researchers have used it to synthesize various heterocyclic compounds and natural product analogs .

Catalysis and Ligand Design

In coordination chemistry, piperazine derivatives can act as ligands for transition metal catalysts. Researchers have explored their use in asymmetric catalysis, cross-coupling reactions, and other transformations. 4-MeO-Piperazine’s unique substituents may influence its chelating properties and reactivity .

properties

IUPAC Name |

2-(4-methylphenyl)-1-piperazin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-11-2-4-12(5-3-11)10-13(16)15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBNAGVVKUTZSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride](/img/structure/B3080928.png)

![4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3080951.png)

![3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3080954.png)

![3-[(4-Aminophenyl)thio]-1-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B3080981.png)